molecular formula C27H26N2O7 B342822 3-[2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl]phenyl 3-(4-methoxyphenyl)acrylate

3-[2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl]phenyl 3-(4-methoxyphenyl)acrylate

Cat. No.: B342822
M. Wt: 490.5 g/mol
InChI Key: JMRNPQVNQOAORU-SHTYPYNASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl]phenyl 3-(4-methoxyphenyl)acrylate is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl]phenyl 3-(4-methoxyphenyl)acrylate typically involves a multi-step process. The initial step often includes the preparation of 3,4,5-trimethoxybenzoyl hydrazine, which is then reacted with an appropriate aldehyde to form the hydrazone intermediate. This intermediate undergoes further reactions, including condensation with 3-(4-methoxyphenyl)prop-2-enoic acid, to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl]phenyl 3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, 3-[2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl]phenyl 3-(4-methoxyphenyl)acrylate is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl]phenyl 3-(4-methoxyphenyl)acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl]phenyl 3-(4-methoxyphenyl)acrylate
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N2O7

Molecular Weight

490.5 g/mol

IUPAC Name

[3-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C27H26N2O7/c1-32-21-11-8-18(9-12-21)10-13-25(30)36-22-7-5-6-19(14-22)17-28-29-27(31)20-15-23(33-2)26(35-4)24(16-20)34-3/h5-17H,1-4H3,(H,29,31)/b13-10+,28-17+

InChI Key

JMRNPQVNQOAORU-SHTYPYNASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.